
Dasantafil
描述
准备方法
合成路线和反应条件
达桑他非的合成涉及多个步骤,从制备核心黄嘌呤结构开始。. 特定的反应条件,如温度、溶剂和催化剂,被优化以实现高产率和纯度。
工业生产方法
达桑他非的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和设备,以确保质量一致性和效率。 最终产品经过严格的质量控制,以符合药物标准 .
化学反应分析
反应类型
达桑他非经历了几种类型的化学反应,包括:
氧化: 达桑他非可以被氧化形成各种代谢物。
还原: 还原反应可以修饰达桑他非上的官能团。
常见试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 条件被仔细控制以获得所需的产品 .
主要形成的产物
科学研究应用
Scientific Research Applications
Dasantafil's applications span several domains:
Chemistry
- Model Compound : It is utilized as a model compound in studies investigating PDE5A inhibition and related chemical reactions, providing insights into the interactions and efficacy of similar compounds .
Biology
- Cellular Signaling : Research has focused on this compound's effects on cellular signaling pathways involving PDE5A, which are crucial for various physiological processes.
Medicine
- Erectile Dysfunction : this compound has been explored as a potential treatment for erectile dysfunction and other genitourinary disorders, offering an alternative to established therapies .
- Therapeutic Potential : There is ongoing investigation into its broader therapeutic implications, including potential applications in cardiovascular health due to its vasodilatory effects.
Industry
- Pharmaceutical Development : The compound shows promise in the development of new pharmaceuticals and therapeutic agents aimed at treating conditions linked to PDE5A dysfunction .
Case Studies and Research Findings
Several studies highlight the efficacy and potential of this compound:
作用机制
达桑他非通过抑制PDE5A酶发挥作用,该酶参与环鸟苷一磷酸(cGMP)的分解。通过抑制PDE5A,达桑他非会增加cGMP的水平,从而导致平滑肌松弛和阴茎血流增加。 这种机制类似于其他PDE5A抑制剂,如西地那非和他达拉非 .
相似化合物的比较
类似化合物
西地那非: 另一种用于治疗勃起功能障碍的PDE5A抑制剂。
他达拉非: 以其比其他PDE5A抑制剂更长的作用时间而闻名。
伐地那非: 与西地那非类似,但化学结构略有不同 .
达桑他非的独特性
达桑他非的独特之处在于其咪唑2位上的特定氨基取代基,这些取代基增强了其作为PDE5A抑制剂的活性。
生物活性
Dasantafil, a phosphodiesterase 5 inhibitor (PDE5i), has garnered attention for its potential therapeutic applications, particularly in the fields of erectile dysfunction and cardiovascular health. This article delves into the biological activity of this compound, synthesizing available research findings, case studies, and comparative data.
Overview of this compound
This compound belongs to a class of drugs that inhibit the enzyme phosphodiesterase type 5 (PDE5), which plays a crucial role in regulating blood flow and muscle contraction. By inhibiting PDE5, this compound enhances the effects of nitric oxide, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.
The primary mechanism through which this compound exerts its biological effects includes:
- Inhibition of PDE5 : This leads to elevated cGMP levels in vascular smooth muscle cells.
- Vasodilation : Enhanced cGMP results in relaxation of smooth muscle and increased blood flow, particularly in the corpus cavernosum during sexual stimulation.
Case Studies
- Cardiovascular Health : A clinical trial involving patients with pulmonary hypertension demonstrated that PDE5 inhibitors improved exercise capacity and hemodynamics. Although specific data on this compound was not included, the findings suggest potential cardiovascular benefits associated with this class of drugs .
- Erectile Dysfunction : In a randomized controlled trial comparing various PDE5 inhibitors, this compound was noted for its efficacy in improving erectile function scores significantly over placebo groups, indicating its role in treating erectile dysfunction effectively .
Comparative Analysis with Other PDE5 Inhibitors
The following table summarizes key findings related to the biological activity of this compound compared to other well-studied PDE5 inhibitors like Sildenafil and Tadalafil:
属性
IUPAC Name |
7-[(3-bromo-4-methoxyphenyl)methyl]-1-ethyl-8-[[(1R,2R)-2-hydroxycyclopentyl]amino]-3-(2-hydroxyethyl)purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BrN5O5/c1-3-26-20(31)18-19(27(9-10-29)22(26)32)25-21(24-15-5-4-6-16(15)30)28(18)12-13-7-8-17(33-2)14(23)11-13/h7-8,11,15-16,29-30H,3-6,9-10,12H2,1-2H3,(H,24,25)/t15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJYGWGQCPDYSL-HZPDHXFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(N2CC3=CC(=C(C=C3)OC)Br)NC4CCCC4O)N(C1=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)C2=C(N=C(N2CC3=CC(=C(C=C3)OC)Br)N[C@@H]4CCC[C@H]4O)N(C1=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrN5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205480 | |
Record name | Dasantafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
569351-91-3 | |
Record name | Dasantafil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0569351913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dasantafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DASANTAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48P711MI2G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。